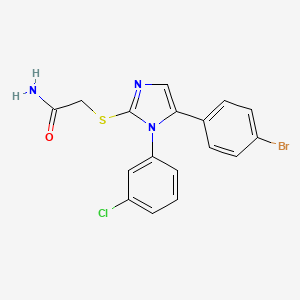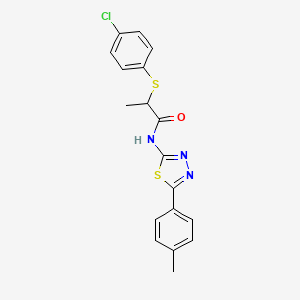
2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide” is a derivative of 1,3,4-thiadiazole . It bears a substituted benzenesulfonamide scaffold .
Synthesis Analysis
The compound was synthesized as part of a series of novel 1,3,4-thiadiazole derivatives . The synthesis process involved the design and creation of these derivatives, which were then screened for cytotoxic activity .Applications De Recherche Scientifique
Comprehensive Analysis of 2-((4-Chlorophenyl)thio)-N-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)propanamide Applications
Cytotoxic Activity in Cancer Research: This compound has been studied for its potential cytotoxic effects against various cancer cell lines. It exhibits remarkable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells. Its selectivity for cancer cells over normal cells suggests a safety profile that could be beneficial in the development of anticancer therapies .
Carbonic Anhydrase Inhibition: The compound’s ability to inhibit tumor-associated human carbonic anhydrase isoforms IX and XII has been noted. This inhibition is crucial because these isoforms are involved in regulating pH in tumors, which is an important factor in tumor growth and metastasis .
Pharmacokinetic Studies: Pharmacokinetic studies based on a radiopharmaceutical chemistry approach have been conducted. These studies are essential for understanding the distribution, metabolism, and excretion of the compound, which is vital for its potential use as a therapeutic agent .
Radiolabelling Applications: The compound has been used in radiolabelling studies, which are important for tracking the distribution of drugs within the body. This can help in the development of diagnostic tools and in monitoring the efficacy of drug delivery systems .
Design and Synthesis of Novel Derivatives: Researchers have focused on designing and synthesizing novel derivatives of this compound to enhance its cytotoxic activity. This involves modifying the molecular structure to improve its effectiveness and reduce side effects .
UV Curing Agents in Coatings: While not directly related to the compound , derivatives of similar thiadiazole compounds have been used as UV curing agents in coatings and inks. This application is important for creating durable surfaces that are resistant to environmental factors .
Agricultural Chemicals: Thiadiazole derivatives are also explored for their use in agriculture. They can serve as intermediates in the synthesis of compounds with potential applications as fungicides or herbicides, contributing to crop protection and yield improvement .
Pharmaceutical Intermediates: Compounds with thiadiazole structures are commonly used as intermediates in pharmaceutical manufacturing. They can be key components in the synthesis of various drugs, including those with antibacterial, antifungal, or anti-inflammatory properties .
Mécanisme D'action
Target of Action
The primary targets of this compound are the tumor-associated human carbonic anhydrase isoforms IX and XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its targets, the carbonic anhydrase isoforms IX and XII, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to a decrease in the production of bicarbonate and protons from carbon dioxide. This can have significant effects on the physiological processes that depend on these products, such as pH regulation and CO2 transport.
Pharmacokinetics
A pharmacokinetic study of a similar compound was evaluated in a normal mice model
Result of Action
The result of the compound’s action is a significant cytotoxic activity against various cancer cells, including breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells . It has been observed to have lower potency on normal cells (WI-38), indicating a degree of selectivity for cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-3-5-13(6-4-11)17-21-22-18(25-17)20-16(23)12(2)24-15-9-7-14(19)8-10-15/h3-10,12H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCJLWYPQUGKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)
![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)
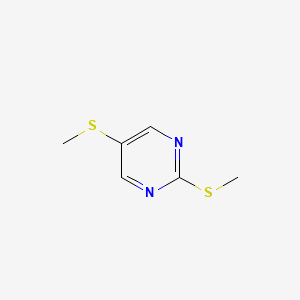

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)
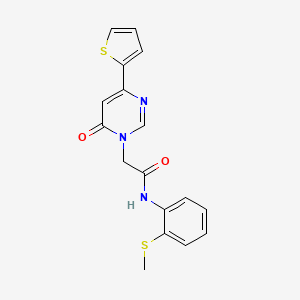


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)
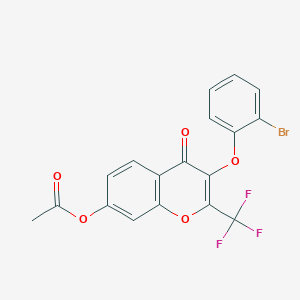
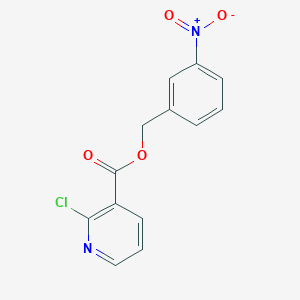
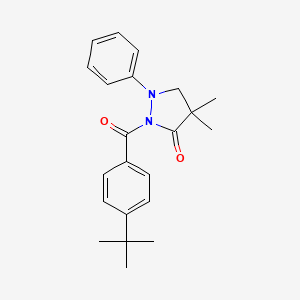
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
